molecular formula C4H9BrClNO2 B15067771 (S)-2-Amino-4-bromobutanoic acid hydrochloride

(S)-2-Amino-4-bromobutanoic acid hydrochloride

Cat. No.: B15067771
M. Wt: 218.48 g/mol
InChI Key: KAZOSYWRYVKMNF-DFWYDOINSA-N
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Description

(S)-2-Amino-4-bromobutanoic acid hydrochloride is a chiral amino acid derivative with a bromine atom at the fourth carbon and an amino group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-bromobutanoic acid hydrochloride typically involves the bromination of a suitable precursor, such as (S)-2-Aminobutyric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes, including the protection of functional groups, selective bromination, and subsequent deprotection. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-bromobutanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce imines or amines, respectively.

Scientific Research Applications

(S)-2-Amino-4-bromobutanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-bromobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminobutyric acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    4-Bromobutyric acid: Lacks the amino group, limiting its applications in biological studies.

    (S)-2-Amino-3-bromopropanoic acid: Has a different carbon chain length, affecting its reactivity and applications.

Uniqueness

(S)-2-Amino-4-bromobutanoic acid hydrochloride is unique due to the presence of both the amino group and the bromine atom, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H9BrClNO2

Molecular Weight

218.48 g/mol

IUPAC Name

(2S)-2-amino-4-bromobutanoic acid;hydrochloride

InChI

InChI=1S/C4H8BrNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1

InChI Key

KAZOSYWRYVKMNF-DFWYDOINSA-N

Isomeric SMILES

C(CBr)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CBr)C(C(=O)O)N.Cl

Origin of Product

United States

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